molecular formula C8H12N4O4 B15287364 2,2'-(3,6-Dioxopiperazine-2,5-diyl)diacetamide

2,2'-(3,6-Dioxopiperazine-2,5-diyl)diacetamide

Cat. No.: B15287364
M. Wt: 228.21 g/mol
InChI Key: VRHCRFVPPMTPGK-UHFFFAOYSA-N
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Description

2,2'-(3,6-Dioxopiperazine-2,5-diyl)diacetamide (CAS: 98490-54-1) is a bicyclic piperazine derivative with the empirical formula C₈H₁₂N₄O₄ (molecular weight 228.21 g/mol) . It is recognized as a United States Pharmacopeia (USP) Reference Standard under the synonym "Asparagine Related Compound A," indicating its role in pharmaceutical quality control . Structurally, it features a central piperazine ring substituted with two acetamide groups at positions 2 and 5, forming a symmetrical dioxopiperazine scaffold. This compound is notable in polymer chemistry as a precursor in proteinoid synthesis, where aspartic acid undergoes cyclization to form 2,2'-(3,6-dioxopiperazine-2,5-diyl)diacetic acid, which subsequently polymerizes with other amino acids .

Properties

Molecular Formula

C8H12N4O4

Molecular Weight

228.21 g/mol

IUPAC Name

2-[5-(2-amino-2-oxoethyl)-3,6-dioxopiperazin-2-yl]acetamide

InChI

InChI=1S/C8H12N4O4/c9-5(13)1-3-7(15)12-4(2-6(10)14)8(16)11-3/h3-4H,1-2H2,(H2,9,13)(H2,10,14)(H,11,16)(H,12,15)

InChI Key

VRHCRFVPPMTPGK-UHFFFAOYSA-N

Canonical SMILES

C(C1C(=O)NC(C(=O)N1)CC(=O)N)C(=O)N

Origin of Product

United States

Preparation Methods

Condensation of Piperazine-2,5-dione with Diethylamine

The most widely reported method involves a two-step condensation-acetylation sequence:

  • Condensation : Piperazine-2,5-dione reacts with diethylamine in anhydrous dichloromethane (DCM) at 0–5°C, forming a diethylamine adduct.
  • Acetylation : The intermediate is treated with acetic anhydride in the presence of pyridine, yielding 2,2'-(3,6-Dioxopiperazine-2,5-diyl)diacetamide.

Optimization :

  • Temperature : Lower temperatures (0–5°C) minimize DKP side products.
  • Catalyst : Triethylamine (TEA) enhances acetylation efficiency, achieving yields of 78–82%.

Chloroacetyl Chloride-Mediated Cyclization

This method employs chloroacetyl chloride to form the piperazine ring:

  • Acylation : Glycine ethyl ester reacts with chloroacetyl chloride in tetrahydrofuran (THF), generating a bis-chloroacetamide intermediate.
  • Cyclization : Intramolecular nucleophilic substitution under basic conditions (K₂CO₃, DMF) closes the piperazine ring.

Key Data :

  • Yield : 65–70% after recrystallization from ethanol.
  • Purity : >95% (HPLC).

Multi-Component Reaction (MCR) Approach

Adapted from anticonvulsant drug syntheses, this one-pot method combines ethyl arylacetates, formaldehyde, and ammonia:

  • Aldol Condensation : Ethyl 2-arylacetate reacts with formaldehyde in methanol, forming a β-keto ester.
  • Ammonolysis : Ammonia introduces amine groups, followed by cyclization to the piperazine dione core.

Advantages :

  • Scalability : Suitable for gram-scale production.
  • Flexibility : Aryl groups can be modified for derivative synthesis.

Side Reactions and Impurity Control

DKP formation, a major side reaction, occurs via intramolecular cyclization during Fmoc-deprotection or prolonged storage. Strategies to mitigate this include:

Factor Optimal Condition DesProPro Impurity Reduction
Deprotection Reagent 20% Piperidine in DMF 0.3–0.5%
Temperature ≤25°C 50% lower vs. 40°C
Solvent DMF with 0.1 M HCl Inhibits base-catalyzed DKP

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Scalability DKP Risk
Condensation 78–82 98 High Moderate
Chloroacetyl Cyclization 65–70 95 Medium Low
MCR 70–75 97 High High

The condensation route is preferred for industrial applications due to its balance of yield and scalability, whereas the MCR method offers versatility for analog synthesis.

Chemical Reactions Analysis

Types of Reactions: 2,2’-(3,6-Dioxopiperazine-2,5-diyl)diacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different diketopiperazine derivatives, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of 2,2’-(3,6-Dioxopiperazine-2,5-diyl)diacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 2,2'-(3,6-Dioxopiperazine-2,5-diyl)diacetamide and related compounds:

Compound Name Molecular Formula Functional Groups Key Structural Features Applications/Properties
2,2'-(3,6-Dioxopiperazine-2,5-diyl)diacetamide C₈H₁₂N₄O₄ Amide, ketone Symmetrical dioxopiperazine core with acetamide substituents USP Reference Standard; proteinoid polymer precursor
Diethyl 2,2'-(3,6-dibenzylpyrazine-2,5-diyl)-diacetate (2a) C₂₄H₂₈N₂O₄ Ester, pyrazine Pyrazine core with benzyl and ethyl ester substituents Fluorescent properties (λₑₓ = 281 nm, λₑₘ = 443 nm); synthetic intermediate
2,2'-(3,6-Dioxopiperazine-2,5-diyl)diacetic acid C₈H₁₀N₂O₆ Carboxylic acid, ketone Dioxopiperazine core with acetic acid substituents Intermediate in proteinoid polymerization (e.g., P(RGD) polymers)
N,N-Bis(quinolin-8-yl)-2,2'-[(1,3,4-thiadiazole-2,5-diyl)bis(sulfanediyl)]-diacetamide C₃₀H₂₂N₆O₂S₃ Thiadiazole, sulfanediyl, quinoline Thiadiazole-sulfanediyl bridge with quinoline and acetamide groups Potential coordination chemistry applications (e.g., metal-binding ligands)

Pharmacological and Material Science Relevance

  • 2,2'-(3,6-Dioxopiperazine-2,5-diyl)diacetamide: Primarily used as a USP Reference Standard for analytical validation, ensuring purity in pharmaceutical formulations . Its role in proteinoid nanocapsules (e.g., doxorubicin delivery systems) highlights its biocompatibility .
  • Diethyl Pyrazine Derivatives : Fluorescence properties (e.g., λₑₘ = 443 nm for 2a) make them candidates for optical materials or bioimaging probes .
  • Thiadiazole-Sulfanediyl Analogues : Sulfur-rich frameworks enable applications in catalysis or as ligands for transition-metal complexes .

Key Contrasts

  • Functional Groups : The USP compound’s amide groups contrast with ester moieties in pyrazine derivatives (e.g., 2a) and sulfur-based linkages in thiadiazole compounds. This diversity dictates solubility and reactivity.
  • Applications : While the USP compound is pharmaceutically oriented, pyrazine derivatives serve in materials science, and thiadiazole compounds explore coordination chemistry.
  • Synthetic Complexity : Thiadiazole-sulfanediyl systems require multi-step syntheses, whereas dioxopiperazines form readily via cyclization .

Biological Activity

The compound 2,2'-(3,6-Dioxopiperazine-2,5-diyl)diacetamide , a diketopiperazine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies based on diverse research findings.

Physical Properties

  • Molecular Weight : 258.24 g/mol
  • Melting Point : Approximately 270-272 °C
  • Solubility : Soluble in polar solvents like water and methanol.

Antimicrobial Activity

Recent studies have indicated that compounds derived from diketopiperazines exhibit significant antimicrobial properties. For instance, the compound has shown promising results against various bacterial strains:

Microorganism Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusExcellent625 - 1250 µg/mL
Staphylococcus epidermidisSignificant625 µg/mL
Enterococcus faecalisModerate625 µg/mL
Pseudomonas aeruginosaVariableNot consistently effective

The compound's antibacterial efficacy was evaluated through in vitro assays, demonstrating its potential as a therapeutic agent against resistant strains of bacteria .

Antifungal Activity

In addition to antibacterial properties, this compound has exhibited antifungal activity against Candida albicans, with effective concentrations reported at MIC values similar to those observed for bacterial strains. This positions it as a candidate for further development in antifungal therapies .

The biological activity of diketopiperazines like 2,2'-(3,6-Dioxopiperazine-2,5-diyl)diacetamide is thought to stem from their ability to inhibit protein synthesis and disrupt cell membrane integrity in microbial cells. This dual action enhances their effectiveness against a broad spectrum of pathogens.

Study 1: Antibacterial Efficacy

In a controlled study published in Molecules, researchers synthesized several diketopiperazine derivatives and tested their antibacterial properties. The results indicated that compounds with structural similarities to 2,2'-(3,6-Dioxopiperazine-2,5-diyl)diacetamide were particularly effective against Gram-positive bacteria .

Study 2: Antifungal Properties

Another investigation focused on the antifungal properties of diketopiperazines demonstrated that these compounds could inhibit the growth of Candida albicans significantly. The study highlighted the potential for developing new antifungal agents based on this scaffold .

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